2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, maintaining precise reaction conditions, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Biological Research: Researchers use this compound to study the mechanisms of action of oxadiazole derivatives and their effects on cellular processes.
Industrial Applications: It is explored for use in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to exhibit bioisosteric properties, allowing it to mimic the behavior of other functional groups in biological systems . This compound can inhibit enzymes, bind to receptors, and interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring structure and exhibit similar biological activities, such as antibacterial and antiviral properties.
1,2,5-Oxadiazoles: Another isomeric form of oxadiazoles, known for their use in medicinal chemistry and material science.
1,2,3-Oxadiazoles:
Uniqueness
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl and methoxyphenyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBZGMQEAGSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.